n-propylalanine

Catalog No.
S1537397
CAS No.
138062-69-8
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-propylalanine

CAS Number

138062-69-8

Product Name

n-propylalanine

IUPAC Name

2-(propylamino)propanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

UTIMBUCRNZURQB-UHFFFAOYSA-N

SMILES

CCCNC(C)C(=O)O

Synonyms

Alanine, N-propyl- (9CI)

Canonical SMILES

CCCNC(C)C(=O)O

N-Propylalanine, also known as 2-(propylamino)propanoic acid, is a chiral amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It exists in both D and L forms, with the L form being the naturally occurring variant found in proteins. This compound is not commonly found in nature but has gained attention in pharmaceutical research due to its potential applications in drug synthesis and biological studies .

Typical of amino acids. It can undergo:

  • Transamination: The conversion of N-propylalanine to pyruvate, catalyzed by alanine aminotransferase, involves the transfer of the amino group to alpha-ketoglutarate.
  • Decarboxylation: This reaction can yield propylamine and carbon dioxide under certain conditions.
  • Esterification: N-Propylalanine can react with alcohols to form esters, which are useful in various chemical applications.

Research indicates that N-propylalanine plays a role in metabolic pathways, particularly in the synthesis of neurotransmitters and hormones. It can be metabolized into propionic acid and alanine, contributing to energy production and metabolic regulation. Studies suggest potential cognitive enhancement properties, although more research is needed to fully understand its biological implications .

N-Propylalanine can be synthesized through several methods:

  • Methylation of Alanine: This involves treating alanine with iodomethane in a basic solution, followed by reduction to yield N-propylalanine.
  • Reaction with Sodium Cyanide: Reacting sodium cyanide with 2-chloropentanoic acid in a basic medium followed by reduction is another effective synthesis route.
  • Grignard Reaction: The reaction of n-propylmagnesium bromide with ethyl N-trichloroethylidenecarbamate can also produce N-propylalanine .

N-Propylalanine has several applications:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceuticals.
  • Biochemical Research: The compound serves as a model for studying amino acid behavior and interactions in biological systems.
  • Cognitive Enhancement Studies: Preliminary research suggests it may enhance cognitive function, making it a candidate for further exploration in neuropharmacology .

Studies on N-propylalanine interactions focus on its binding capabilities with enzymes and receptors involved in metabolic pathways. Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognitive processes. Further investigation is necessary to elucidate these interactions fully.

N-Propylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AlanineC3H7NO2Naturally occurring amino acid; simpler structure
N,N-Di-n-propyl-L-alanineC9H19NO2Contains two propyl groups; used as a surfactant
D-AlanineC3H7NO2Isomer of alanine; involved in bacterial cell wall synthesis
L-ValineC5H11NO2Branched-chain amino acid; essential for humans

N-Propylalanine's unique propyl side chain differentiates it from simpler amino acids like alanine while providing distinct properties that make it valuable for specific applications in research and industry .

XLogP3

-1.6

Wikipedia

DL-N-propyl alanine

Dates

Last modified: 04-15-2024

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